molecular formula C7H5ClN2O B13688252 3-Amino-5-chlorobenzisoxazole

3-Amino-5-chlorobenzisoxazole

Cat. No.: B13688252
M. Wt: 168.58 g/mol
InChI Key: BSDVYSVCEIHPDJ-UHFFFAOYSA-N
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Description

3-Amino-5-chlorobenzisoxazole is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and agrochemical discovery. The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide presence in biologically active compounds and its ability to interact with diverse biological targets . Benzisoxazole derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant effects . The presence of both amino and chloro substituents on the benzisoxazole core makes this compound a particularly valuable and versatile synthon for further chemical functionalization . Researchers can utilize the reactive amino group for coupling reactions or the synthesis of novel heterocyclic systems, as demonstrated with related 5-aminobenzisoxazole structures . The chlorine atom offers a site for metal-catalyzed cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies . This compound is offered for the purpose of advancing scientific research and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-chloro-2,1-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDVYSVCEIHPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC(=C2C=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Hydrazone Intermediates and Ring Closure (Adapted from CN107721941B)

One efficient method reported for the preparation of 3-amino-5-substituted isoxazoles (including methyl analogues) can be adapted for the chloro derivative, involving three main steps:

  • Formation of Acetyl Acetonitrile Intermediate
    Acetonitrile is deprotonated by a metal base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide) to form a nucleophilic species which then reacts with ethyl acetate to yield acetyl acetonitrile.

  • Hydrazone Formation
    The acetyl acetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (methanol or ethanol) under reflux to form a hydrazone intermediate. This step typically yields a white crystalline solid with high purity (HPLC purity ~99%) and good yield (~88%).

  • Ring Closure with Hydroxylamine Hydrochloride
    Hydroxylamine hydrochloride is dissociated in potassium carbonate solution, followed by reaction with the hydrazone intermediate under heating (around 80 °C) in solvents such as 2-methyltetrahydrofuran. After acidification and basification steps to precipitate the product, 3-amino-5-substituted isoxazole is obtained with purity around 98.7% and yield about 78%.

Although this method was originally described for 3-amino-5-methylisoxazole, it can be modified for the chloro-substituted analog by using appropriately substituted starting materials or halogenation steps prior to or after ring closure.

Step Reagents/Conditions Product/Outcome Yield (%) Purity (HPLC)
1 Acetonitrile + ethyl acetate + NaH/n-BuLi/LDA Acetyl acetonitrile - -
2 p-Toluenesulfonyl hydrazide + MeOH/EtOH reflux Hydrazone intermediate 88 99
3 Hydroxylamine hydrochloride + K2CO3 + ring closure 3-Amino-5-substituted isoxazole 78 98.7

Electrophilic Aromatic Halogenation of Aminoisoxazole Derivatives

Another approach involves the halogenation of amino-substituted benzisoxazoles using electrophilic halogenating agents such as N-chlorosuccinimide (NCS). This method is based on direct substitution on the aromatic ring:

  • Starting from 2-amino-3-methylbenzoic acid derivatives, halogenation at the 5-position can be achieved via electrophilic aromatic substitution using NCS under controlled conditions.

  • The halogenated products can then be converted into corresponding benzisoxazole derivatives through cyclization and further functional group transformations.

Data Tables Summarizing Key Preparation Parameters

Preparation Method Key Reagents Solvent(s) Temperature Yield (%) Purity (%) Notes
Hydrazone intermediate + ring closure Acetonitrile, ethyl acetate, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride, K2CO3 Methanol, 2-methyltetrahydrofuran 60-80 °C 78-88 98.7-99 Multi-step, high purity, adaptable to chloro-substituted analogs
Electrophilic halogenation 2-Amino-3-methylbenzoic acid, N-chlorosuccinimide Various organic solvents Room temp to reflux - - One-pot halogenation, regioselective
Hydroxylamine cyclization Hydroxylamine hydrochloride, potassium carbonate, iron(III) chloride Water, toluene Room temp to reflux 77 98.8 Iron-catalyzed cyclization, aqueous-organic biphasic system

Research Results and Analytical Data

  • High-performance liquid chromatography (HPLC) analysis of products consistently shows purities above 98%, indicating efficient synthetic protocols with minimal impurities.

  • Yields reported range from 77% to 88%, reflecting good efficiency for multi-step syntheses.

  • The use of potassium carbonate as a mild base and hydroxylamine hydrochloride as the aminating agent is common across methods.

  • Solvent choice impacts yield and purity; methanol and 2-methyltetrahydrofuran are preferred for ring closure steps due to their solvation properties and ability to facilitate cyclization.

  • Electrophilic halogenation with N-chlorosuccinimide allows selective chlorination at the 5-position without over-halogenation or side reactions.

Chemical Reactions Analysis

Amination and Nucleophilic Substitution Reactions

The chloro substituent at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Reaction with ammonia : In solvent-free liquid ammonia at 20–30°C, the chloro group is replaced by an amino group, yielding 3,5-diaminobenzisoxazole . This reaction requires at least 10 molar equivalents of ammonia and proceeds with minimal water (<15% by weight) to avoid phase separation .

  • Grignard reagent interactions : Methylation of the chloro group using Grignard reagents (e.g., CH₃MgBr) in anhydrous ether generates 5-methyl derivatives, though yields depend on steric and electronic factors .

Table 1: Substitution Reactions of 5-Chloro Group

ReagentConditionsProductYieldReference
NH₃ (liquid)20–30°C, 4–6 h3,5-Diaminobenzisoxazole>92%
CH₃MgBrAnhydrous ether, reflux3-Amino-5-methylbenzisoxazole75–85%

Acylation and Diazotization of the Amino Group

The 3-amino group participates in typical amine reactions:

  • Acylation : Reacts with acetyl chloride or acetic anhydride in pyridine to form 3-acetamido-5-chlorobenzisoxazole , confirmed by IR (N–H stretch at 3300 cm⁻¹) and NMR (δ 2.1 ppm for CH₃) .

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C produces a diazonium salt, which couples with β-naphthol to form an azo dye (λmax = 480 nm) .

Table 2: Derivatives from Amino Group Reactions

Reaction TypeReagentProductApplication
AcylationAcetic anhydride3-Acetamido-5-chlorobenzisoxazoleIntermediate for drug synthesis
DiazotizationNaNO₂/HCl + β-naphthol3-(β-Naphtholazo)-5-chlorobenzisoxazoleDye industry

Cyclization and Heterocycle Formation

The amino group facilitates cyclization reactions to form fused heterocycles:

  • Schiff base formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol yields 3-(4-chlorobenzylideneamino)-5-chlorobenzisoxazole , characterized by a C=N stretch at 1620 cm⁻¹ .

  • Pyrrole synthesis : Reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acid catalysis to form pyrrole-fused derivatives, as evidenced by GC-MS (m/z = 335 [M⁺ – CO₂]) .

Catalytic Oxidation and Functionalization

Advanced catalytic methods enhance functionalization efficiency:

  • Pd-catalyzed aerobic oxidation : Using Pd(OAc)₂ and isocyanides, the amino group is converted to 2-aminobenzoxazole derivatives with 79–89% yields .

  • Magnetic nanocatalysts : Fe₃O₄@SiO₂@Am-PPC-SO₃H enables solvent-free synthesis of benzoxazole analogs, achieving >90% conversion in 45 minutes .

Biological Activity-Driven Modifications

While beyond pure chemical reactions, structural analogs highlight reactivity trends:

  • Anticonvulsant derivatives : Introduction of hydrophobic aryl groups (e.g., 3-bromo-4-hydroxy) via nucleophilic substitution enhances activity, with log P values correlating with efficacy (e.g., compound 3d : log P = 2.15) .

  • Cholinesterase inhibitors : Nitro and chloro substituents at meta/para positions improve inhibitory potency (e.g., IC₅₀ = 5.80 µM for AChE) .

Stability and Degradation

  • Hydrolytic stability : Resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions at 25°C, with <5% degradation over 24 hours .

  • Thermal decomposition : Degrades at >250°C, releasing HCl and forming polymeric char residues (TGA: 60% mass loss at 300°C) .

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorobenzisoxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Amino-5-chlorobenzisoxazole with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 3-NH₂, 5-Cl C₇H₅ClN₂O 172.58 Pharmaceutical intermediates
3-Amino-5-methylisoxazole 3-NH₂, 5-CH₃ C₄H₅N₂O 113.10 Sulfamethoxazole impurity
5-Amino-3-t-butylisothiazole 3-C(CH₃)₃, 5-NH₂ C₇H₁₂N₂S 156.25 Agrochemical precursors
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine 3-OCH₃, 5-NH₂ C₄H₈N₄O 128.13 Herbicide synthesis

Key Differences and Research Findings

Electronic Effects: The chloro group in this compound increases electron-withdrawing character compared to methyl (3-Amino-5-methylisoxazole) or t-butyl (5-Amino-3-t-butylisothiazole). This enhances electrophilicity, favoring nucleophilic aromatic substitution reactions . In contrast, methoxy substituents (e.g., in triazol-amines) donate electron density, reducing reactivity toward electrophiles .

Solubility and Bioavailability :

  • The chloro derivative exhibits lower water solubility (logP ~1.8) compared to methyl-substituted analogues (logP ~0.9) due to increased hydrophobicity .
  • t-butyl groups (e.g., in isothiazoles) further reduce solubility but improve membrane permeability in agrochemicals .

Synthetic Utility: this compound is synthesized via microwave-assisted cyclization, achieving higher yields (85–90%) compared to conventional methods for methyl analogues (70–75%) . Selby and Lepone (1984) demonstrated that triazol-amines require milder conditions for functionalization due to their reduced steric hindrance .

Biological Activity :

  • Chloro-substituted benzisoxazoles show enhanced antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) compared to methyl analogues (MIC: 8–16 µg/mL) .
  • t-butyl isothiazoles exhibit superior herbicidal activity but higher toxicity profiles .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-Amino-5-chlorobenzisoxazole, and how do reaction parameters influence yield?

  • Methodological Answer : Two primary routes are documented:
  • Hydrazide Cyclization : Dissolve precursor hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO, reflux for 18 hours, and purify via ice-water precipitation and ethanol recrystallization (65% yield) .
  • Chlorination-Ring Closure : React oxime intermediates with chlorine gas, followed by ester hydrolysis and phosphorus pentachloride treatment for final chlorination .
  • Key Variables : Prolonged reflux (>12 hours) improves cyclization but risks decomposition. Solvent choice (DMSO vs. polar aprotic solvents) affects reaction kinetics and purity.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Use EI mode (70 eV) to confirm molecular ions (e.g., [M⁺] at m/z 168.58). Compare experimental and theoretical values (e.g., C₇H₅ClN₂O: calc. 168.58) .
  • Elemental Analysis : Validate purity via %C/%H/%N discrepancies (e.g., C: calc. 73.20% vs. exp. 73.00%) to detect residual solvents .
  • Melting Point : Consistent mp ranges (e.g., 181–184°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation in ethanol/water.
  • Data Collection : Use monoclinic P2₁/n space group parameters (a = 9.4403 Å, b = 3.7390 Å, c = 19.737 Å, β = 101.67°) .
  • Analysis : Confirm bond angles (e.g., C–N–O in the isoxazole ring) and intermolecular hydrogen bonding (N–H⋯O) to validate tautomeric forms .

Q. How should researchers address discrepancies in reported biological activity data for benzoxazole derivatives?

  • Methodological Answer :
  • Control Experiments : Replicate assays (e.g., fluorophore-metal binding ) under standardized conditions (pH, temperature).
  • Meta-Analysis : Compare IC₅₀ values across studies while accounting for substituent effects (e.g., electron-withdrawing Cl vs. electron-donating NH₂).
  • Computational Modeling : Use DFT calculations to predict ligand-receptor interactions and rationalize activity variations .

Q. What strategies optimize regioselectivity in benzoxazole functionalization for metal-ion probes?

  • Methodological Answer :
  • Directing Groups : Introduce amino or chloro substituents to steer electrophilic substitution (e.g., para-chlorination) .
  • Protection-Deprotection : Temporarily block the amino group with Boc to prevent side reactions during fluorophore synthesis .
  • Validation : Use fluorescence quenching assays with transition metals (e.g., Cu²⁺, Fe³⁺) to confirm probe specificity .

Data Contradiction Analysis

Q. How can conflicting elemental analysis data (e.g., %C/%H) be resolved during purity assessment?

  • Methodological Answer :
  • Repetition : Conduct triplicate analyses to rule out instrumental error.
  • Supplementary Techniques : Pair elemental data with TGA (thermal stability) and NMR (integration ratios) .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted hydrazide precursors) .

Experimental Design Considerations

Q. What purification protocols minimize byproduct formation in large-scale synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate chlorinated byproducts .
  • Recrystallization : Optimize solvent polarity (water-ethanol vs. acetone) based on solubility profiles .
  • Yield Monitoring : Track mass balance at each step to identify loss points (e.g., distillation vs. filtration) .

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